![molecular formula C16H12ClN5S B11808705 2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808705.png)
2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole
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Overview
Description
2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzimidazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the conversion of certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives related to 2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Potential
Studies have demonstrated that benzimidazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. The structural features of This compound may enhance selectivity towards cancerous cells while minimizing toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases. Research has shown that modifications in the imidazole ring can lead to enhanced anti-inflammatory activity, making it a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders.
Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of several triazole derivatives against Candida species. The results indicated that compounds similar to This compound exhibited significant growth inhibition at lower concentrations compared to standard antifungal agents.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.
Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is unique due to its combined structural features of triazole, benzimidazole, and chlorophenyl groups. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of the triazole and benzimidazole moieties suggests a diverse range of pharmacological effects, including antifungal, antibacterial, and anticancer properties.
Structural Characteristics
The compound features a triazole ring fused with a benzimidazole structure. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit notable antifungal properties. The triazole moiety acts by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have shown that derivatives similar to this compound exhibit significant antifungal activity against various fungal strains .
Antibacterial Activity
The compound's structural similarities to known antibacterial agents suggest potential efficacy against bacterial pathogens. In vitro studies have demonstrated that related triazole compounds can inhibit bacterial growth through mechanisms involving cell wall synthesis disruption .
Anticancer Activity
Recent studies have explored the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of this compound against various cancer cell lines warrants further investigation.
Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal activity of triazole derivatives, this compound exhibited an IC50 value comparable to established antifungal agents against Candida albicans . This suggests its potential as a therapeutic candidate in treating fungal infections.
Case Study 2: Anticancer Properties
A recent investigation into the cytotoxic effects of benzimidazole derivatives revealed that compounds structurally related to this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15.63 µM . This highlights the compound's promise in cancer therapy.
Comparative Analysis
The following table summarizes the biological activities of selected compounds with structural similarities to this compound:
Compound Name | Structure | Notable Activities |
---|---|---|
Triazole Derivative A | Structure A | Antifungal |
Benzimidazole Derivative B | Structure B | Anticancer |
Triazole-Benzoic Acid C | Structure C | Antibacterial |
Properties
Molecular Formula |
C16H12ClN5S |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H12ClN5S/c17-11-7-5-10(6-8-11)15-20-14(21-22-15)9-23-16-18-12-3-1-2-4-13(12)19-16/h1-8H,9H2,(H,18,19)(H,20,21,22) |
InChI Key |
QUGBYSNHWRXPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=NC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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